氯甲草胺

描述

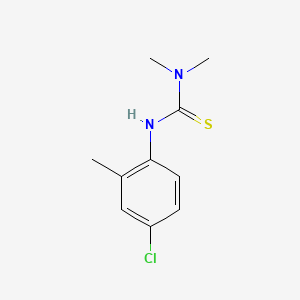

Chloromethiuron, also known as N′-(4-chloro-2-methylphenyl)-N,N-dimethylthiourea, is a thiourea insecticide . It is considered obsolete but may still be available in some countries . It was once used to treat Ixodidae ticks, mites, and lice on cattle, sheep, horses, and dogs .

Synthesis Analysis

Thioureas, including chloromethiuron, can be synthesized through a three-component reaction of isocyanides, amines, and elemental sulfur . This process involves the preparation of an aqueous polysulfide solution from elemental sulfur . The reaction allows for the straightforward synthesis of thioureas in water .

Molecular Structure Analysis

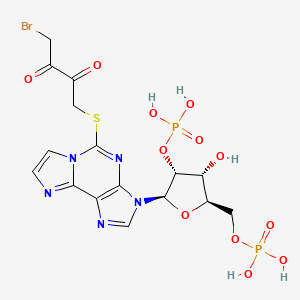

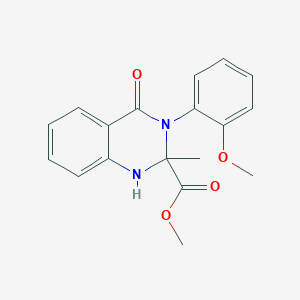

The molecular formula of chloromethiuron is C10H13ClN2S . Its average mass is 228.742 Da and its monoisotopic mass is 228.048798 Da .

Chemical Reactions Analysis

Thioureas, including chloromethiuron, are key synthetic precursors of nitrogen and sulfur-containing compounds . They are activated by certain nucleophiles, such as aliphatic amines, which can generate trisulfur radical anions and open-chain ionic polysulfide anions from elemental sulfur .

Physical And Chemical Properties Analysis

Chloromethiuron is a colorless crystalline solid . Its solubility in water at 20°C is 50 mg/L . It has a melting point of 175°C . The octanol-water partition coefficient at pH 7, 20°C is 6.61 x 10^2, indicating moderate solubility in fat .

科学研究应用

Pest Control in Soybean Fields

Chloromethiuron has been found to be effective in controlling pests in soybean fields . In a study conducted by the Agricultural Science Institute of Huiming Prefecture, Shandong, China, it was found that applying 300 g/ha of Chloromethiuron suspensoid in the flowering stage of soybeans could control pests and protect major natural enemies . This application mediates the conflict between chemical and biological controls in the field .

Protection of Natural Enemies

In addition to controlling pests, Chloromethiuron also plays a role in protecting natural enemies in the field . The same study mentioned above found that the application of Chloromethiuron in the flowering stage of soybeans could protect major natural enemies . This is significant as it helps maintain the ecological balance in the field .

Insect Chitin Synthesis Inhibition

Chloromethiuron is a type of benzoyl N-Phenylurea compound, which is an insect chitin synthesis inhibitor . It has a unique disinsection mechanism where it can depress the chitinous formation on the insect epidermis, causing the insect to die in the process of ecdysis or metamorphism .

Control of Lepidopterous Larvae

Chloromethiuron has been found to have a particularly effective impact on lepidopterous larvae . It can control many kinds of pests, such as armyworm, cabbage worm, cotton bollworm, Clanis bilineata, Pine caterpillar, Hyphantria cunea, mosquito screwworm, etc .

Low Virulence on Non-Target Insects

While Chloromethiuron has high virulence on target insects, it has low virulence on non-target insects . This makes it a safer option for pest control as it minimizes the impact on beneficial insects .

作用机制

Target of Action

Chloromethiuron is a thiourea insecticide

Mode of Action

The mode of action of Chloromethiuron is currently unknown . The interaction of Chloromethiuron with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

It is known that many insecticides interfere with nerve transmission or metabolic pathways essential for insect survival

Pharmacokinetics

It is known that chloromethiuron is a colourless crystalline solid . It has moderate solubility in water at 20°C (50 mg/L) and high solubility in organic solvents . The octanol-water partition coefficient at pH 7, 20°C is 6.61 x 10^2, indicating moderate lipophilicity . These properties may influence the bioavailability of Chloromethiuron.

Result of Action

It is known that chloromethiuron was once used to treat ixodidae ticks, mites, and lice , suggesting that it has insecticidal effects.

Action Environment

The action of Chloromethiuron can be influenced by environmental factors. For example, its solubility in water and organic solvents may affect its distribution in the environment . .

属性

IUPAC Name |

3-(4-chloro-2-methylphenyl)-1,1-dimethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2S/c1-7-6-8(11)4-5-9(7)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZZDPVVVSNQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058049 | |

| Record name | Chloromethiuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloromethiuron | |

CAS RN |

28217-97-2 | |

| Record name | N-(2-Methyl-4-chlorophenyl)-N′,N′-dimethylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28217-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethiuron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028217972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethiuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROMETHIURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DBD1FHZ57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mode of action of Chloromethiuron and how does it affect its target organism, the cattle tick Boophilus microplus?

A1: Chloromethiuron, 3-(4-chloro-o-tolyl)-1,1-dimethyl- (thiourea), is an acaricide, meaning it targets ticks and mites. While the parent compound itself isn't directly toxic, its effectiveness relies on its bioactivation within the tick. [] Research suggests that Chloromethiuron is metabolized into a more potent N-demethyl derivative. [] This derivative is believed to disrupt the nervous system of the tick, leading to paralysis and death. Interestingly, some of the toxic symptoms observed in ticks exposed to Chloromethiuron resemble those caused by formamidine acaricides, hinting at a potentially shared mode of lethal action. []

Q2: Is there evidence of resistance development to Chloromethiuron in Boophilus microplus? If so, what are the mechanisms?

A2: Yes, unfortunately, resistance to Chloromethiuron has been observed in certain strains of Boophilus microplus. One study compared a susceptible strain with a Chlordimeform-selected strain of B. microplus, which displayed cross-resistance to Chloromethiuron. [] They found that the resistant strain produced significantly lower levels of the active N-demethyl derivative compared to the susceptible strain. [] This reduced conversion to the active metabolite is a key mechanism of resistance.

Q3: Beyond its acaricidal properties, are there other applications for Chloromethiuron or its synthesis methods?

A4: Interestingly, the synthesis of Chloromethiuron has implications beyond its use as a pesticide. Recent research describes a novel and practical method for generating a thiocarbonyl surrogate using sulfur and chloroform. [] This method proved effective in synthesizing Chloromethiuron, along with other thiocarbamides and oxazolidinethiones, including Diafenthiuron (another acaricide) and ANTU (a rodenticide). [] This highlights the potential of this synthetic approach for producing a range of valuable compounds.

Q4: What are the environmental implications of using Chloromethiuron?

A5: While effective against target pests, the use of any pesticide, including Chloromethiuron, raises concerns about potential environmental impacts. A study investigating control measures for the moth Apopestes spectrum on Dunhuang murals highlights the broader effects of pesticides. [] While recommending Chloromethiuron as a potential control agent for the moth larvae, the authors emphasize the importance of considering both biological agents and physical prevention methods (like screening) to minimize chemical usage and its ecological footprint. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

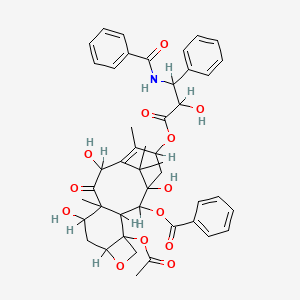

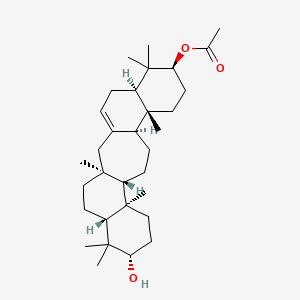

![[2-[(8R,9R,10S,13R,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B1229379.png)

![2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B1229386.png)

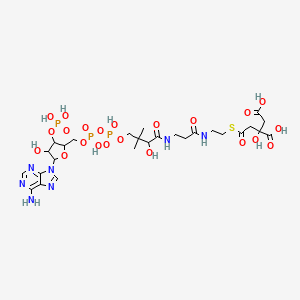

![2-(2-chloro-4-methylanilino)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B1229389.png)

![N-cyclohexyl-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrimidinamine](/img/structure/B1229395.png)

![Acetic acid [2-[anilino(oxo)methyl]phenyl] ester](/img/structure/B1229401.png)

![N-[4-oxo-2-(2-pyridinyl)-1,2-dihydroquinazolin-3-yl]acetamide](/img/structure/B1229405.png)